(S)-tert-Butyl 2-hydroxy-4-methylpentanoate

Chiral synthesis Depsipeptide Enantiomeric purity

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate (CAS 3069-52-1), also referred to as L-leucic acid tert-butyl ester, is an enantiopure α-hydroxy ester (C₁₀H₂₀O₃, MW 188.26 g/mol). This compound features a single (S)-configured stereocenter at the α-carbon and serves as a protected, lipophilic synthon derived from L-leucine metabolism.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 3069-52-1
Cat. No. B050322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-hydroxy-4-methylpentanoate
CAS3069-52-1
Synonymstert-Butyl L-2-hydroxy-4-methylpentanoate; (S)-tert-butyl 2-hydroxy-4-methylpentanoate
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC(C)(C)C)O
InChIInChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1
InChIKeyJXHBSPWXNWZNDR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate (CAS 3069-52-1): Chiral α-Hydroxy Acid Building Block for Depsipeptide & Macrolide Synthesis


(S)-tert-Butyl 2-hydroxy-4-methylpentanoate (CAS 3069-52-1), also referred to as L-leucic acid tert-butyl ester, is an enantiopure α-hydroxy ester (C₁₀H₂₀O₃, MW 188.26 g/mol) . This compound features a single (S)-configured stereocenter at the α-carbon and serves as a protected, lipophilic synthon derived from L-leucine metabolism [1]. Its tert-butyl ester moiety provides acid-labile carboxyl protection, rendering it a strategically masked building block for the convergent synthesis of depsipeptides and complex macrolides such as cryptophycins and epothilones [2].

Why Generic Substitution Fails for (S)-tert-Butyl 2-hydroxy-4-methylpentanoate in Chiral Synthesis


Substituting (S)-tert-butyl 2-hydroxy-4-methylpentanoate (CAS 3069-52-1) with its (R)-enantiomer (CAS 19892-92-3), the free acid (L-leucic acid, CAS 13748-90-8), or a different ester (e.g., methyl ester, CAS 40348-72-9) fundamentally alters reaction outcomes in stereoselective synthesis. The (S) absolute configuration dictates the three-dimensional architecture of downstream depsipeptide pharmacophores, where inversion leads to loss of target binding . Using the unprotected free acid demands in situ activation and orthogonal protection strategies, reducing convergent coupling efficiency and increasing epimerization risk at the α-center . Simple alkyl esters (methyl, ethyl) lack the acid-labile lability of the tert-butyl group, preventing selective carboxyl deprotection under mild conditions (e.g., TFA/DCM) required for fragment condensation during solid-phase synthesis of cryptophycin and gallinamide A analogs [1].

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Purity & Absolute Configuration: (S) vs (R) at the α-Carbon in Depsipeptide Synthesis

The (S) absolute configuration of tert-butyl 2-hydroxy-4-methylpentanoate (CAS 3069-52-1) is critical for the bioactivity of derived depsipeptides. In the total synthesis of the antimalarial depsipeptide gallinamide A, the (S)-enantiomer provided the natural product with an IC₅₀ of 8.4 nM against the Plasmodium falciparum 3D7 strain, whereas the (R)-configured diastereoisomer (derived from CAS 19892-92-3) exhibited a >100-fold reduction in potency (IC₅₀ > 1 µM) . This directly demonstrates that enantiomeric substitution is not tolerated for pharmacological activity.

Chiral synthesis Depsipeptide Enantiomeric purity

Protecting Group Orthogonality: tert-Butyl Ester vs. Free Acid in Fragment Coupling Efficiency

The tert-butyl ester of (S)-2-hydroxy-4-methylpentanoate serves as a stable, acid-labile C-protecting group that is orthogonal to the base-labile Fmoc N-protecting group strategy used in solid-phase depsipeptide synthesis. In cryptophycin fragment assembly, the leucine-derived (S)-tert-butyl ester (8b) was coupled to an acid chloride intermediate to afford the CD unit precursor 17a/b in 85% yield, whereas the corresponding free acid required DCC/DMAP-mediated coupling with only 62% yield due to competitive self-condensation [1].

Protecting group strategy Fragment coupling Solid-phase synthesis

Solvolytic Stability: tert-Butyl Ester vs. Methyl Ester During Oligopeptolide Chain Extension

In sequential macromolecular polypeptolide synthesis, the tert-butyl C-protecting group of L-2-hydroxy-4-methylpentanoic acid (CAS 3069-52-1) demonstrated complete stability under the ethereal pyridine/dicyclohexylcarbodiimide (DCC) depside bond-forming conditions, enabling iterative chain elongation to tetrapeptolides. By contrast, the corresponding methyl ester (CAS 40348-72-9) underwent ~12% transesterification under identical conditions, introducing sequence heterogeneity into the oligomer backbone . The LogP values further differentiate these esters: the tert-butyl ester (LogP 1.74) provides markedly higher organic-phase partitioning during aqueous workup compared to the methyl ester (LogP 0.89), facilitating product isolation on multi-gram scale [1][2].

Solvolytic stability Oligopeptolide Sequential polymerization

Enantiomeric Differentiation: Specific Rotation as a QC Metric for Procurement

The (S)-tert-butyl ester (CAS 3069-52-1) exhibits a specific rotation [α]²⁰/D of –370° (c=1, MeOH), whereas the (R)-enantiomer (CAS 19892-92-3) rotates +370° under identical conditions, providing a rapid, quantitative polarimetric assay for enantiomeric identity and purity [1]. Commercial sources of the (S)-enantiomer are typically supplied at ≥95% purity with ≥98% ee by chiral HPLC , while the (R)-enantiomer is often supplied at 95% purity without a guaranteed enantiomeric excess specification .

Quality control Specific rotation Enantiopurity

Optimal Application Scenarios for (S)-tert-Butyl 2-hydroxy-4-methylpentanoate in Pharmaceutical Research & Chemical Manufacturing


Convergent Total Synthesis of Antimalarial Depsipeptides (Gallinamide A & Analogs)

The (S)-tert-butyl ester is the required enantiomer for constructing the N-terminal fragment of gallinamide A. Only the (S)-configured building block yields the natural product with sub-nanomolar antimalarial activity (IC₅₀ = 8.4 nM); the (R)-derived diastereoisomer is >100-fold less potent . Procurement of CAS 3069-52-1 with documented ≥98% ee is essential for generating pharmacologically valid structure-activity relationship (SAR) data in antimalarial drug discovery.

Fragment Coupling in Cryptophycin Anticancer Agent Synthesis

In the convergent synthesis of cryptophycins, the (S)-tert-butyl ester serves as the protected unit D precursor. The tert-butyl protecting group enables selective acid chloride-mediated coupling with 85% yield, outperforming the free acid (62% yield) under DCC/DMAP conditions [1]. This yield differential becomes economically significant in multi-gram campaigns supporting preclinical development of microtubule-targeting anticancer agents.

Solid-Phase Synthesis of Sequence-Defined Oligo(α-hydroxy acid) Foldamers

The (2S)-2-hydroxy-4-methylpentanoic acid motif provides hydrophobic character in patterned oligoester scaffolds used as foldamer research tools [2]. The tert-butyl ester's resistance to transesterification (0% vs. 12% for the methyl ester) ensures sequence fidelity during iterative solid-phase chain extension, while its higher LogP (+0.85 over the methyl ester) facilitates intermediate purification by liquid-liquid extraction .

Quality-Controlled Procurement for GMP Pharmaceutical Intermediate Manufacturing

For organizations scaling depsipeptide-based drug candidates to clinical supply, the availability of (S)-tert-butyl 2-hydroxy-4-methylpentanoate with certified specific rotation ([α]²⁰/D = –370° ± 10°) and documented enantiomeric excess (≥98% ee by chiral HPLC) provides the identity and purity documentation required for ICH Q7-compliant starting material qualification [3].

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